molecular formula C7H7N3O B1437454 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 310430-81-0

6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B1437454
M. Wt: 149.15 g/mol
InChI Key: FJNZOHCXRWTYEX-UHFFFAOYSA-N
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Description

“6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is a chemical compound that is part of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one family . It is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones can be achieved via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that the molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reactions require high temperatures and long reaction times .

Scientific Research Applications

Triazine Compounds and Biological Significance

Triazine compounds, including structures similar to 6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. They have been synthesized and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a valuable core for drug development, highlighting the potential of these compounds in future pharmaceuticals (Verma, Sinha, & Bansal, 2019).

Triazole Derivatives and Patent Review

The triazole class, closely related to triazines, has shown significant interest for new drug development due to its structural versatility and range of biological activities. Recent patent reviews between 2008 and 2011 emphasize the development of novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This suggests an ongoing interest in exploiting triazine and triazole structures for therapeutic applications, with an emphasis on green chemistry and energy-saving synthesis methods (Ferreira et al., 2013).

Eco-friendly Synthesis of Triazine Derivatives

The eco-friendly synthesis of 1,2,4-triazine derivatives points towards sustainable methods in producing these compounds. The historical and continuous interest in triazines within the literature underlines their significance across various fields beyond pharmaceuticals, including agricultural and material sciences. This focus on sustainable synthesis methods aligns with current environmental and green chemistry priorities (Rani & Kumari, 2020).

Antitumor Activities of Triazine Derivatives

The antitumor properties of 1,2,3-triazines and their benzo- and hetero-fused derivatives have been comprehensively reviewed, showcasing their potential as scaffolds for developing antitumor compounds. Their efficacy and simple synthesis make them attractive candidates for cancer drug discovery, reflecting the broader applicability of triazine compounds in treating various diseases (Cascioferro et al., 2017).

3-Thioxo-1,2,4-Triazin-5-Ones: Chemical Reactivities and Biological Activities

The synthesis and biological evaluation of sulfur-bearing 1,2,4-triazin-5-one derivatives have shown significant medicinal and pharmacological applications, including anticancer, anti-HIV, and antimicrobial activities. These findings underscore the versatility and potential of triazine derivatives in developing new therapeutic agents (Makki, Abdel-Rahman, & Alharbi, 2019).

Safety And Hazards

The safety data sheet for a similar compound, Pyrrolo[2,1-f][1,2,4]triazin-4-amine, advises against food, drug, pesticide or biocidal product use. It also provides first-aid measures and fire-fighting measures .

properties

IUPAC Name

6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-6-7(11)8-4-9-10(6)3-5/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNZOHCXRWTYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248595
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS RN

310430-81-0
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310430-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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